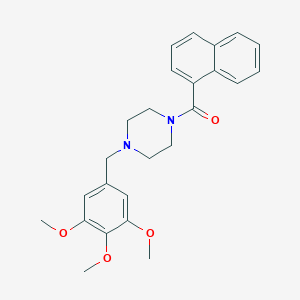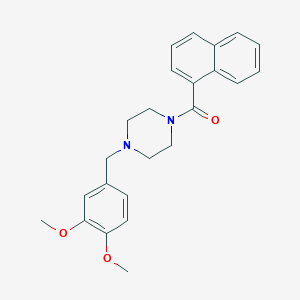![molecular formula C17H17N3O3 B248588 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It is a member of the pyrrolone family of compounds, which have been studied for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act through various cellular pathways, including the inhibition of enzymes involved in inflammation and oxidative stress, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain fungi and bacteria, and reduce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its diverse biological activities. It has potential applications in various fields of research, including cancer biology, microbiology, and pharmacology. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to further explore its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and oxidative stress. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of derivatives of this compound with improved biological activities.
Synthesis Methods
The synthesis of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common method involves the reaction of 4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with 1H-imidazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research due to its diverse biological activities. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit certain enzymes involved in inflammation and oxidative stress. Additionally, it has been shown to have antifungal and antibacterial properties.
properties
Product Name |
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)14-15(12-5-3-2-4-6-12)20(17(23)16(14)22)8-7-13-9-18-10-19-13/h2-6,9-10,15,22H,7-8H2,1H3,(H,18,19) |
InChI Key |
WCAJRQABQQQHBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CN=CN3)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CN=CN3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)

![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248521.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B248522.png)




![1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B248529.png)